2-(6-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide 2-(6-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14810310
InChI: InChI=1S/C17H16ClN3O3S/c18-14-4-3-13-7-8-21(16(13)9-14)11-17(22)20-10-12-1-5-15(6-2-12)25(19,23)24/h1-9H,10-11H2,(H,20,22)(H2,19,23,24)
SMILES:
Molecular Formula: C17H16ClN3O3S
Molecular Weight: 377.8 g/mol

2-(6-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide

CAS No.:

Cat. No.: VC14810310

Molecular Formula: C17H16ClN3O3S

Molecular Weight: 377.8 g/mol

* For research use only. Not for human or veterinary use.

2-(6-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide -

Specification

Molecular Formula C17H16ClN3O3S
Molecular Weight 377.8 g/mol
IUPAC Name 2-(6-chloroindol-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide
Standard InChI InChI=1S/C17H16ClN3O3S/c18-14-4-3-13-7-8-21(16(13)9-14)11-17(22)20-10-12-1-5-15(6-2-12)25(19,23)24/h1-9H,10-11H2,(H,20,22)(H2,19,23,24)
Standard InChI Key MLMFICKHOSWDAU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC2=C1C=CN2CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)Cl

Introduction

2-(6-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide is a hybrid organic compound that combines an indole structure with a sulfamoylbenzyl moiety. This unique combination of functional groups suggests potential biological activities, making it an interesting subject in medicinal chemistry. The compound is classified under the category of sulfamoyl derivatives, known for their diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide typically involves several key steps, including oxidation, reduction, and amide bond formation. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and various coupling agents like N,N'-dicyclohexylcarbodiimide for amide bond formation.

Biological Activities

Research indicates that compounds similar to 2-(6-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide exhibit significant biological activities linked to their structural features, particularly the indole and sulfamoyl functionalities. These compounds may inhibit enzymes like carbonic anhydrase, which plays a crucial role in physiological functions including acid-base balance and respiration.

Biological Activities Table

Biological ActivityPotential Targets
AntimicrobialBacterial and fungal species
AnticancerVarious cancer cell lines
Enzyme InhibitionCarbonic anhydrase

Mechanism of Action

The mechanism of action for 2-(6-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors involved in disease processes. The binding affinity of this compound to such targets may contribute to its potential therapeutic effects.

Comparison with Related Compounds

Other compounds in the indole and sulfamoyl derivative classes have shown promising biological activities. For example, 2-(6-fluoro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide has been studied for its potential applications in medicinal chemistry due to its unique combination of functional groups. Similarly, N-[4-(acetylsulfamoyl)phenyl]-2-(4-chloro-1H-indol-1-yl)acetamide has garnered interest for its potential therapeutic properties.

Comparison Table

CompoundMolecular WeightBiological Activities
2-(6-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamideApproximately 304.79 g/molAntimicrobial, anticancer
2-(6-fluoro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamideApproximately 361.4 g/molPotential therapeutic applications
N-[4-(acetylsulfamoyl)phenyl]-2-(4-chloro-1H-indol-1-yl)acetamideApproximately 367.85 g/molPromising biological activities

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator